![molecular formula C9H4F6O B15319292 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one: is an organic compound that belongs to the class of fluorinated ketones This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one typically involves the reaction of 4-bromo-3-(trifluoromethyl)fluorobenzene with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by distillation or recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained as a low-melting solid or a colorless to pale yellow liquid .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms on the aromatic ring.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. Its unique reactivity due to the presence of multiple fluorine atoms makes it a valuable intermediate in various chemical reactions .
Biology: In biological research, fluorinated compounds are often used as probes or tracers due to their ability to interact with biological molecules in unique ways. This compound can be used in the study of enzyme mechanisms and protein-ligand interactions .
Medicine: Fluorinated ketones are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or as components of drug delivery systems. The enhanced stability and bioavailability of fluorinated compounds make them attractive candidates for drug development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects is primarily through its interaction with biological molecules. The presence of multiple fluorine atoms enhances its ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This can lead to the inhibition of enzyme activity or modulation of protein function. The compound may also interact with cellular membranes, affecting their fluidity and permeability .
Comparación Con Compuestos Similares
4’-Trifluoromethylacetophenone: Similar in structure but lacks the difluoro substitution on the ethanone group.
2,2,2-Trifluoroacetophenone: Contains a trifluoromethyl group but differs in the position and number of fluorine atoms.
4’-Chloro-2,2,2-trifluoroacetophenone: Similar structure with a chlorine atom instead of a fluorine atom
Uniqueness: The unique combination of difluoro and trifluoromethyl groups in 2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for specialized applications in various fields .
Propiedades
Fórmula molecular |
C9H4F6O |
|---|---|
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
2,2-difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4F6O/c10-6-2-1-4(7(16)8(11)12)3-5(6)9(13,14)15/h1-3,8H |
Clave InChI |
FPFVWRBHBWYTMP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)C(F)F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



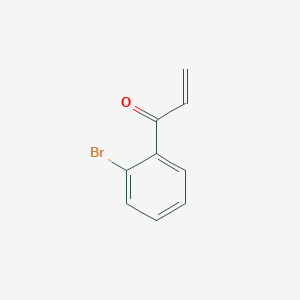
![N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B15319233.png)
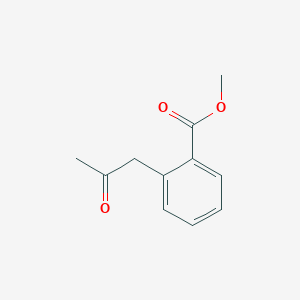
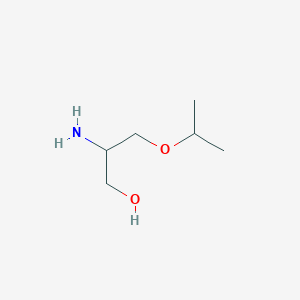
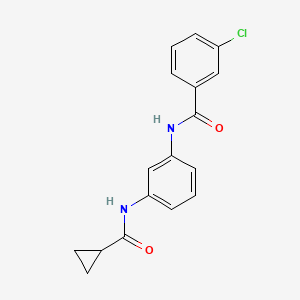


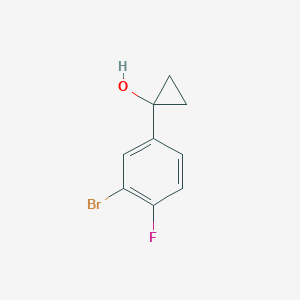
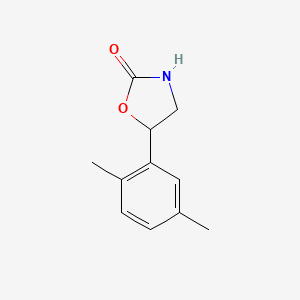
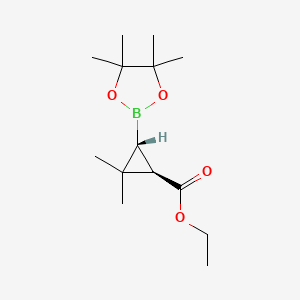
![2-[(Tert-butoxy)carbonyl]-3-phenyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B15319302.png)
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)
![1-[(Tert-butoxy)carbonyl]-3-[(2-chlorothiophen-3-yl)methyl]azetidine-3-carboxylicacid](/img/structure/B15319317.png)
